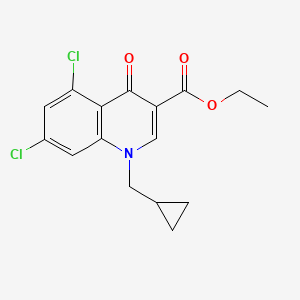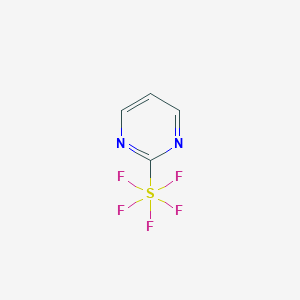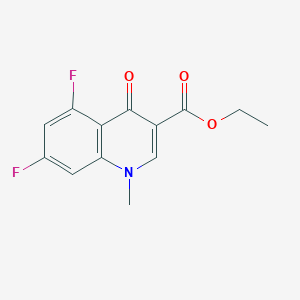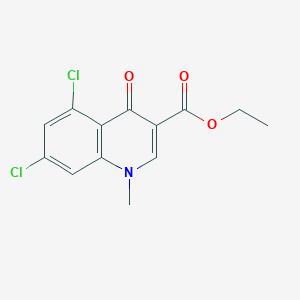
ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C16H15Cl2NO3 and its molecular weight is 340.2 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is 339.0428987 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity
Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives have demonstrated potent antiviral properties. Researchers have explored their efficacy against viral infections, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). These compounds interfere with viral replication mechanisms, making them promising candidates for antiviral drug development .
Anti-Inflammatory Effects
Studies indicate that this compound exhibits anti-inflammatory activity. By modulating inflammatory pathways, it may help mitigate chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Researchers continue to investigate its potential as an anti-inflammatory agent .
Analgesic Properties
Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives have shown analgesic effects. These compounds may act on pain receptors or alter pain perception pathways. Their use in pain management warrants further exploration .
Antimalarial Activity
Malaria remains a global health concern, and novel antimalarial agents are urgently needed. Some derivatives of this compound exhibit promising antimalarial activity. Researchers are investigating their mode of action and potential as part of combination therapies .
Antibacterial Potential
The compound has demonstrated antibacterial properties against various bacterial strains. It may serve as a scaffold for designing new antibiotics to combat drug-resistant bacteria. Researchers are optimizing its structure to enhance antibacterial efficacy .
Potential Neurodegenerative Disease Treatment
Preliminary studies suggest that ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives could play a role in treating neurodegenerative diseases like Alzheimer’s. Their ability to modulate neuronal pathways and protect against neurotoxicity is under investigation .
In addition to these six applications, the compound may find use in cardiovascular drugs, insecticides, fungicides, and herbicides. However, further research is needed to fully explore its potential in these areas . Keep in mind that while the compound shows promise, rigorous testing and clinical trials are essential before any practical applications can be realized.
特性
IUPAC Name |
ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-22-16(21)11-8-19(7-9-3-4-9)13-6-10(17)5-12(18)14(13)15(11)20/h5-6,8-9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMOFQGHTKVATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)Cl)Cl)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450416.png)
![5-fluoro-2-[4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450425.png)
![2-(3,4-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450429.png)
![2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450435.png)
![2-(2,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450441.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6450443.png)


![2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450480.png)
![6-cyclopropyl-5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6450481.png)
![2-(3,4-dimethoxyphenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450482.png)
![2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450490.png)
![9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6450509.png)